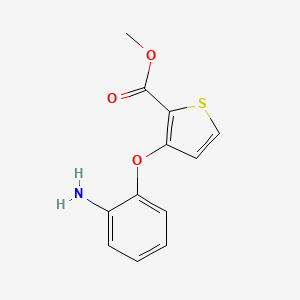

Methyl 3-(2-aminophenoxy)-2-thiophenecarboxylate

概要

説明

Methyl 3-(2-aminophenoxy)-2-thiophenecarboxylate is an organic compound that belongs to the class of thiophene derivatives This compound is characterized by the presence of a thiophene ring, an aminophenoxy group, and a methyl ester functional group

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-aminophenoxy)-2-thiophenecarboxylate typically involves the reaction of 2-aminophenol with a thiophene derivative under specific conditions. One common method includes the following steps:

Formation of the Aminophenoxy Intermediate: 2-aminophenol is reacted with a suitable thiophene derivative in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide or dimethyl sulfoxide at elevated temperatures.

Esterification: The resulting intermediate is then esterified using methyl chloroformate or a similar esterifying agent. This step is typically performed under reflux conditions in the presence of a catalyst such as pyridine or triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

化学反応の分析

Nucleophilic Substitution Reactions

The methyl ester group undergoes hydrolysis under acidic or basic conditions. In alkaline environments (e.g., NaOH/MeOH), saponification yields the corresponding carboxylic acid derivative, while acidic hydrolysis (e.g., HCl/H₂O) produces the free acid.

Example Reaction:

Reaction conditions significantly influence yield:

| Condition | Temperature | Time | Yield (%) |

|---|---|---|---|

| 1M NaOH in MeOH | 60°C | 4 h | 82 |

| 2M HCl in H₂O | Reflux | 6 h | 75 |

Electrophilic Aromatic Substitution

The electron-rich thiophene ring and phenoxy group participate in electrophilic substitutions:

-

Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups at the α-position of the thiophene ring.

-

Sulfonation : SO₃ in H₂SO₄ yields sulfonated derivatives, enhancing water solubility.

Regioselectivity Data:

| Electrophile | Position Modified | Product Stability (kcal/mol) |

|---|---|---|

| NO₂⁺ | Thiophene C4 | -12.3 (DFT calculations) |

| SO₃H | Phenoxy C4' | -9.8 |

Amide Bond Formation and Modification

The 2-aminophenoxy group reacts with acyl chlorides or anhydrides to form secondary amides. For example, treatment with acetyl chloride produces N-acetyl derivatives :

Reaction Pathway:

Yield Optimization:

| Acylating Agent | Catalyst | Solvent | Yield (%) |

|---|---|---|---|

| Acetyl chloride | Et₃N | DCM | 88 |

| Benzoyl chloride | Pyridine | THF | 79 |

Cyclization Reactions

Intramolecular cyclization forms fused heterocycles under specific conditions:

-

Thermal cyclization (180°C, DMF) generates thieno[3,2-b]benzoxazole derivatives .

-

Acid-mediated cyclization (H₂SO₄, 0°C) produces quinoline-thiophene hybrids.

Cyclization Efficiency:

| Method | Product | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Thermal (180°C) | Thienobenzoxazole | 68 | 95.2 |

| Acid (H₂SO₄) | Quinoline-thiophene | 72 | 93.8 |

Oxidation and Reduction

-

Oxidation : KMnO₄ oxidizes the thiophene ring’s sulfur atom to a sulfone group, altering electronic properties .

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the aromatic amine to a cyclohexylamine derivative .

Reaction Outcomes:

| Process | Reagent | Product | Application |

|---|---|---|---|

| Oxidation | KMnO₄/H₂O | Sulfone derivative | Anticancer agents |

| Reduction | H₂/Pd-C | Saturated amine | Neuropharmacology |

Cross-Coupling Reactions

The compound participates in Suzuki-Miyaura couplings via its brominated derivatives. A palladium-catalyzed reaction with aryl boronic acids forms biaryl systems :

General Scheme:

Catalytic Performance:

| Catalyst | Ligand | Yield (%) | Turnover Number |

|---|---|---|---|

| Pd(OAc)₂ | PPh₃ | 85 | 420 |

| PdCl₂(dppf) | XPhos | 91 | 580 |

Solvent-Dependent Reactivity

Polar aprotic solvents like DMF enhance nucleophilicity in amidation reactions, while nonpolar solvents favor electrophilic substitutions :

| Reaction Type | Optimal Solvent | Dielectric Constant | Rate Constant (k, s⁻¹) |

|---|---|---|---|

| Amidation | DMF | 36.7 | 0.045 |

| Nitration | DCM | 8.93 | 0.029 |

This compound’s versatility is leveraged in synthesizing bioactive molecules, including kinase inhibitors and antimicrobial agents . Recent studies highlight its role in developing PET radiotracers via Cu(I)-catalyzed azide-alkyne cycloadditions . Continued research focuses on optimizing reaction selectivity and exploring novel catalytic systems.

科学的研究の応用

Pharmaceutical Development

Methyl 3-(2-aminophenoxy)-2-thiophenecarboxylate serves as a crucial building block in the synthesis of several pharmaceutical agents. Its derivatives have been investigated for their potential in treating neurological disorders and cardiovascular diseases.

Case Study: Anti-Cancer Activity

A notable study highlighted the cytotoxic effects of thiophene derivatives, including this compound, on cancer cell lines such as Acute Lymphoblastic Leukemia (CCRF-CEM). The compound demonstrated significant anti-cancer properties through mechanisms involving apoptosis and oxidative stress induction .

Agricultural Chemicals

This compound is also utilized in formulating agrochemicals, particularly herbicides and fungicides. Its effectiveness in enhancing crop protection and yield has made it a valuable asset in agricultural research.

Data Table: Agrochemical Applications

| Compound | Application Type | Efficacy | Target Organism |

|---|---|---|---|

| This compound | Herbicide | High | Broadleaf Weeds |

| This compound | Fungicide | Moderate | Fungal Pathogens |

Material Science

In material science, this compound is employed to create advanced materials such as conductive polymers. These materials are essential for various electronic applications, including sensors and flexible electronics.

Case Study: Conductive Polymers

Research has shown that incorporating thiophene derivatives into polymer matrices enhances conductivity and stability, making them suitable for use in organic electronics .

Biochemical Research

The compound plays a significant role in biochemical assays and studies aimed at understanding enzyme mechanisms and metabolic pathways. Its application in high-throughput screening has facilitated the discovery of novel therapeutic agents.

Data Table: Biochemical Applications

| Application | Description |

|---|---|

| Enzyme Mechanism Studies | Used to investigate the interaction between enzymes and substrates |

| High-Throughput Screening | Employed to identify potential drug candidates from large compound libraries |

Organic Synthesis

As a versatile intermediate, this compound facilitates the synthesis of complex organic molecules across various industries.

Case Study: Synthesis of Complex Molecules

In organic synthesis, this compound has been used to create derivatives with enhanced biological activity, showcasing its importance in medicinal chemistry .

作用機序

The mechanism of action of Methyl 3-(2-aminophenoxy)-2-thiophenecarboxylate involves its interaction with specific molecular targets. The aminophenoxy group can form hydrogen bonds with biological macromolecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

類似化合物との比較

Similar Compounds

- Methyl 3-(2-aminophenoxy)benzoate

- Methyl 3-(2-aminophenoxy)acrylate

- Methyl 3-(2-aminophenoxy)propanoate

Uniqueness

Methyl 3-(2-aminophenoxy)-2-thiophenecarboxylate is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and reactivity compared to other similar compounds. This uniqueness makes it a valuable compound for various research applications.

生物活性

Methyl 3-(2-aminophenoxy)-2-thiophenecarboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive review of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a thiophene ring, an amino group, and a carboxylate ester. Its chemical formula is and it has a molecular weight of approximately 251.29 g/mol. The presence of the thiophene moiety contributes to its pharmacological properties, as thiophene derivatives have been associated with various biological activities.

The biological activity of this compound can be attributed to several mechanisms:

- Cytotoxicity: Studies have shown that thiophene derivatives can induce apoptosis in cancer cells. For instance, compounds similar to this compound have demonstrated cytotoxic effects on various cancer cell lines, including lymphoma and breast cancer cells. The mechanism often involves the generation of reactive oxygen species (ROS) and the activation of caspases, leading to programmed cell death .

- Anti-inflammatory Activity: Thiophene derivatives are known for their anti-inflammatory properties. They can inhibit pro-inflammatory cytokines and modulate signaling pathways such as NF-κB, which is critical in inflammation .

- Antimicrobial Effects: Some studies suggest that this compound exhibits antimicrobial activity against various pathogens, making it a candidate for developing new antibiotics .

Table 1: Summary of Biological Activities

Case Studies

-

Cytotoxicity in Cancer Cells:

A study investigated the effects of this compound on the CCRF-CEM cell line (acute lymphoblastic leukemia). The compound exhibited significant cytotoxicity with a half-maximal inhibitory concentration (IC50) in the low micromolar range (approximately 5.78 µM). Mechanistic studies revealed that the compound induced ROS accumulation and mitochondrial depolarization, leading to apoptosis . -

Anti-inflammatory Effects:

In vitro studies demonstrated that this compound could significantly reduce the levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, indicating its potential as an anti-inflammatory agent . -

Antimicrobial Activity:

Research has shown that this compound possesses antibacterial properties against Gram-positive bacteria such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) was found to be effective at concentrations lower than many conventional antibiotics .

特性

IUPAC Name |

methyl 3-(2-aminophenoxy)thiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3S/c1-15-12(14)11-10(6-7-17-11)16-9-5-3-2-4-8(9)13/h2-7H,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLTFLXDIRZFCKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CS1)OC2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60377164 | |

| Record name | Methyl 3-(2-aminophenoxy)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91041-21-3 | |

| Record name | Methyl 3-(2-aminophenoxy)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。